1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine
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Overview
Description
1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine is a heterocyclic compound with a pyrazole core. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of the pyrazole ring, along with the ethyl and amino substituents, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1-ethyl-3-methyl-1H-pyrazole with ethyl(methyl)amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions, to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-5-methyl-1H-pyrazol-3-amine
- 3-amino-1-ethyl-1H-pyrazole
- 4-amino-1-methylpyrazole
- 5-amino-3-methyl-1-phenylpyrazole
Uniqueness
1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine is unique due to the presence of both ethyl and amino substituents on the pyrazole ring, which imparts distinct chemical and biological properties. This combination of substituents enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
1-ethyl-5-[[ethyl(methyl)amino]methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-4-12(3)7-8-6-9(10)11-13(8)5-2/h6H,4-5,7H2,1-3H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORRYMRUWCLZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)CN(C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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